5-{[(2-methylphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one
Description
Properties
IUPAC Name |
5-[(2-methylphenyl)methylamino]-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-10-4-2-3-5-11(10)9-16-12-6-7-13-14(8-12)18-15(19)17-13/h2-8,16H,9H2,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIREHSPHLYQSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC2=CC3=C(C=C2)NC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-{[(2-methylphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the reaction of 2-methylbenzylamine with a suitable benzimidazole precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or copper, and may require heating to facilitate the formation of the benzimidazole ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar methods but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted benzimidazoles.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its benzimidazole core is valuable in the development of new materials and catalysts.
Biology: In biological research, 5-{[(2-methylphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs targeting various diseases.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the design of antiviral, antibacterial, and anticancer agents. Its ability to interact with biological targets makes it a valuable candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which 5-{[(2-methylphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological or medical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs of 5-{[(2-methylphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one, emphasizing substituent effects on physicochemical and biological properties.
Table 1: Comparative Analysis of Benzodiazol-2-one Derivatives
Positional Isomerism: 2-Methyl vs. 4-Methylbenzylamino
The target compound’s 2-methylbenzylamino group introduces steric hindrance near the benzodiazole core, reducing solubility compared to its 4-methylbenzylamino isomer . The para-substituted analog likely exhibits higher aqueous solubility due to reduced steric interference with solvation. However, the ortho-methyl group in the target compound may enhance membrane permeability, favoring interactions with hydrophobic biological targets .
Functional Group Variations: Amino vs. Nitro
Replacing the amino group with a nitro substituent (e.g., 5-Nitro-1-(prop-2-yn-1-yl)) introduces electron-withdrawing effects, lowering the compound’s electron density and altering reactivity. Nitro-substituted derivatives are often intermediates for further reduction or functionalization, whereas amino groups enable hydrogen bonding and direct interactions with biological targets .
Complex Substituents: Domperidone
Domperidone, a clinically used antiemetic, shares the benzodiazol-2-one core but incorporates a chloro substituent and a piperidinyl-propyl chain. These modifications confer potent dopamine D2 receptor antagonism, highlighting how extended substituents can drastically shift pharmacological profiles compared to simpler analogs like the target compound .
Alkyl vs. Aryl Amino Groups
The aminoethyl substituent in 5-(1-aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one enhances hydrogen bonding with polar solvents and biological macromolecules, whereas the target compound’s 2-methylbenzylamino group prioritizes lipophilicity and aromatic interactions. This trade-off influences their respective applications in drug discovery—aminoethyl derivatives may favor aqueous environments, while benzylamino analogs target lipid-rich tissues .
Metabolic Stability: Methyl vs. Benzyl Substituents
The methyl group on the nitrogen in 5-Amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one improves metabolic stability by reducing oxidative deamination susceptibility. In contrast, the target compound’s benzyl group may undergo cytochrome P450-mediated oxidation, necessitating structural optimization for in vivo applications .
Q & A
Basic: What are the recommended synthetic routes for 5-{[(2-methylphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one, and how can reaction conditions be optimized for reproducibility?
Methodological Answer:
The compound’s synthesis typically involves coupling a substituted benzodiazol-2-one scaffold with a 2-methylbenzylamine derivative. Key steps include:
- Cyclocondensation of o-phenylenediamine derivatives with carbonyl agents (e.g., urea) to form the benzodiazol-2-one core.
- N-Alkylation using 2-methylbenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification via column chromatography or recrystallization.
Optimization Strategies:
- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance alkylation efficiency.
- Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction kinetics .
- Yield Monitoring: Use TLC or HPLC to track intermediate formation (retention time: ~8–10 min in acetonitrile/water) .
Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core Formation | Urea, HCl, 150°C, 6 hr | 65–70 | |
| N-Alkylation | 2-Methylbenzyl chloride, K₂CO₃, DMF, 80°C, 12 hr | 50–55 |
Basic: How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR Spectroscopy:
- X-Ray Crystallography: Use SHELX software for refinement. For example, a similar benzodiazole derivative (PubChem CID 1038265) showed a dihedral angle of 15° between the benzyl and benzodiazole planes .
Advanced: How can computational modeling predict the compound’s binding affinity for enzyme targets (e.g., kinases or proteases)?
Methodological Answer:
- Docking Studies:
- Use AutoDock Vina or Schrödinger Suite to model interactions with catalytic sites (e.g., ATP-binding pockets in kinases).
- Parameterize force fields (e.g., OPLS-AA) for accurate ligand-receptor energy minimization .
- MD Simulations:
Table 2: Example Docking Results for Analogous Compounds
| Target | Binding Energy (kcal/mol) | Key Residues | Reference |
|---|---|---|---|
| CDK2 | -9.2 | Lys33, Glu81 | |
| BACE1 | -8.5 | Asp32, Tyr71 |
Advanced: What strategies resolve contradictions in bioactivity data across in vitro vs. in vivo models for this compound?
Methodological Answer:
- Pharmacokinetic Profiling:
- Target Engagement Assays:
- Use thermal shift assays (ΔTm > 2°C confirms target binding) .
- Data Normalization:
- Apply Z-score standardization to harmonize IC₅₀ values across cell lines .
Advanced: How can crystallographic data (e.g., SHELX-refined structures) inform SAR studies for benzodiazol-2-one derivatives?
Methodological Answer:
- Electron Density Maps:
- Hirshfeld Surface Analysis:
Table 3: Structural Parameters from SHELX-Refined Analogues
| Parameter | Value | Impact on Activity | Reference |
|---|---|---|---|
| Dihedral Angle (Benzyl/Benzodiazole) | 15° | Enhances planar stacking with enzyme pockets | |
| Hydrogen Bond Length (NH···O) | 2.8 Å | Stabilizes target binding |
Advanced: What experimental designs mitigate batch-to-batch variability in biological assays involving this compound?
Methodological Answer:
- Quality Control Protocols:
- Purity > 95% (HPLC-UV at 254 nm) and residual solvent < 0.1% (GC-MS) .
- Standardized Assay Conditions:
Advanced: How can researchers leverage NMR-based metabolomics to study off-target effects of this compound?
Methodological Answer:
- ¹H NMR Metabolite Profiling:
- Extract intracellular metabolites (e.g., using methanol/water) and analyze shifts in lactate (δ 1.33 ppm) or ATP (δ 8.3 ppm) .
- Multivariate Analysis:
- Apply PCA or PLS-DA to distinguish metabolite clusters between treated/untreated groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
